REACTION_CXSMILES
|
[Sn](Cl)(Cl)(Cl)Cl.[F:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][NH2:14])=[CH:9][C:8]=1[C:15]#[N:16].[F:17][C:18]([F:26])([F:25])[C:19](=O)[CH2:20][C:21](=O)[CH3:22]>C(O)C>[F:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[C:21]([CH3:22])=[CH:20][C:19]([C:18]([F:26])([F:25])[F:17])=[N:14]2)=[CH:9][C:8]=1[C:15]#[N:16] |f:0.1|
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Name
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4-fluoro-3-cyanophenylhydrazine tin chloride
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Quantity
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20 g
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Type
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reactant
|
Smiles
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[Sn](Cl)(Cl)(Cl)Cl.FC1=C(C=C(C=C1)NN)C#N
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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8.18 g
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Type
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reactant
|
Smiles
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FC(C(CC(C)=O)=O)(F)F
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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to reflux overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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The next day the ethanol was evaporated
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Type
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CUSTOM
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Details
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the residue partitioned between ethyl acetate and HCl (1 N)
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with ethyl acetate (4×20 mL)
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Type
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WASH
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Details
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The organic phase is washed with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)N1N=C(C=C1C)C(F)(F)F)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |